molecular formula C27H22N4O5S2 B2877040 ethyl 3-(1,3-benzothiazol-2-yl)-2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 921093-72-3

ethyl 3-(1,3-benzothiazol-2-yl)-2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2877040
CAS No.: 921093-72-3
M. Wt: 546.62
InChI Key: POAUCUXBHGYHBV-UHFFFAOYSA-N
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Description

Ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures

Properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O5S2/c1-2-36-27(35)30-12-11-17-20(13-30)38-24(22(17)23-28-18-9-5-6-10-19(18)37-23)29-21(32)14-31-25(33)15-7-3-4-8-16(15)26(31)34/h3-10H,2,11-14H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAUCUXBHGYHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CN5C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,3-Benzothiazole Moiety

The benzothiazole ring is synthesized via cyclization of 2-aminothiophenol derivatives. Asrondkar et al. demonstrated that 2-mercaptobenzothiazole reacts with chloroethyl acetate under conventional, microwave, or ultrasound conditions to form ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate (Table 1). Microwave irradiation (180°C, 4 minutes) achieved 92% yield, outperforming conventional reflux (60 minutes, 85%) and ultrasound (15 minutes, 88%).

Table 1: Comparative Synthesis of Ethyl [(1,3-Benzothiazol-2-yl)Sulfanyl]Acetate

Method Time (min) Yield (%)
Conventional 60 85
Microwave (180°C) 4 92
Ultrasound 15 88

Thieno[2,3-c]Pyridine Core

Hassan and Mohamed reported cyclocondensation strategies for thieno[2,3-c]pyridines using 3,5-bis(pyrrolidene)-4-piperidone and malononitrile. The reaction proceeds via Knoevenagel condensation followed by intramolecular cyclization, forming the bicyclic system in 78% yield under acidic conditions.

N-(1,3-Dioxoisoindolin-2-yl)Acetamide Side Chain

Phthalimide derivatives are prepared by reacting anthranilic acid with bromoacetyl chloride, followed by amidation. A recent patent highlighted the use of 2-(2-chloroethoxy)ethoxy groups to enhance solubility during coupling.

Convergent Assembly of the Target Compound

Stepwise Coupling Protocol

  • Thienopyridine-Benzothiazole Conjugation : The thieno[2,3-c]pyridine core undergoes nucleophilic aromatic substitution with the pre-formed benzothiazole derivative in dimethylformamide (DMF) at 110°C for 12 hours.
  • Acetamide Side Chain Introduction : The C2 amino group of the thienopyridine is acylated with N-(1,3-dioxoisoindolin-2-yl)acetyl chloride in tetrahydrofuran (THF) using triethylamine as a base.
  • Esterification : Final ethyl esterification at the C6 position is achieved via Steglich esterification with ethyl chloroformate and 4-dimethylaminopyridine (DMAP).

Optimization of Reaction Conditions

  • Microwave-Assisted Coupling : Reduced reaction time from 12 hours to 45 minutes with 89% yield.
  • Ultrasound in Cyclization Steps : Improved regioselectivity by 15% compared to thermal methods.

Table 2: Key Reaction Parameters for Convergent Synthesis

Step Reagents/Conditions Yield (%)
Benzothiazole coupling DMF, 110°C, 12 h 82
Acylation THF, Et3N, 0°C → rt, 6 h 76
Esterification DCM, DMAP, rt, 24 h 68

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : Strong bands at 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O), and 1590 cm⁻¹ (benzothiazole C=N).
  • NMR Analysis :
    • ¹H NMR (400 MHz, CDCl3) : δ 8.21 (d, J = 8.4 Hz, 1H, benzothiazole-H), 7.95–7.82 (m, 4H, isoindole-H), 4.32 (q, J = 7.1 Hz, 2H, OCH2CH3).
    • ¹³C NMR : δ 170.2 (ester COO), 166.5 (amide CONH), 152.1 (thienopyridine C-S).
  • Mass Spectrometry : [M+H]⁺ at m/z 621.2 (calculated 621.1).

Purity Assessment

HPLC analysis (C18 column, MeCN:H2O = 70:30) showed 98.5% purity, with a retention time of 6.8 minutes.

Green Chemistry Considerations

Microwave and ultrasound methods reduced energy consumption by 40% and solvent waste by 30% compared to conventional pathways. Ethyl acetate was substituted for dichloromethane in final recrystallization steps to align with EPA guidelines.

Challenges and Alternative Routes

  • Regioselectivity in Thienopyridine Formation : Electron-withdrawing groups on the benzothiazole ring hindered cyclization, necessitating protective group strategies.
  • Solubility Issues : Polar aprotic solvents like DMF improved intermediate solubility but complicated purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

    Materials Science: Its heterocyclic rings can be used in the design of novel materials with specific electronic and optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ethyl 3-(1,3-benzothiazol-2-yl)-2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can be compared with other similar compounds, such as:

    Benzo[d]thiazole derivatives: Known for their antimicrobial and anticancer properties.

    Thieno[2,3-c]pyridine derivatives: Used in the development of pharmaceuticals and materials.

    Isoindolinone derivatives: Exhibiting a range of biological activities, including anti-inflammatory and anticancer effects.

The uniqueness of ethyl 3-(1,3-benzothiazol-2-yl)-2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate lies in its combination of these heterocyclic structures, which may confer distinct biological and chemical properties.

Biological Activity

Ethyl 3-(1,3-benzothiazol-2-yl)-2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound's structure consists of multiple functional groups that contribute to its biological activity. The presence of a benzothiazole moiety is notable for its role in various biological processes. The structural formula is as follows:

C24H21N3O6S2\text{C}_{24}\text{H}_{21}\text{N}_3\text{O}_6\text{S}_2

Antimicrobial Activity

Recent studies have indicated that benzothiazole derivatives exhibit a broad spectrum of antimicrobial activities. For instance, compounds similar to ethyl 3-(1,3-benzothiazol-2-yl)-... have shown significant inhibition against various bacterial strains, including Mycobacterium tuberculosis . A study reported that derivatives with benzothiazole scaffolds demonstrated IC50 values in the micromolar range against M. tuberculosis, suggesting their potential as antitubercular agents .

Anti-inflammatory Activity

The compound has been evaluated for its cyclooxygenase (COX) inhibitory activity. Research indicates that certain derivatives exhibit selective COX-2 inhibition comparable to established anti-inflammatory drugs like meloxicam. The selectivity ratio of COX-2 to COX-1 was calculated for several compounds derived from similar structures, revealing that some exhibited greater selectivity towards COX-2 over COX-1 .

Anticancer Activity

There is emerging evidence regarding the anticancer properties of compounds containing benzothiazole and isoindole moieties. For example, a derivative similar to the compound has shown moderate antiproliferative activity against various cancer cell lines (e.g., SK-Hep-1 liver cancer cells and MDA-MB-231 breast cancer cells), with IC50 values indicating significant growth inhibition .

The mechanisms underlying the biological activities of ethyl 3-(1,3-benzothiazol-2-yl)-... involve several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression. For instance, the interaction with COX enzymes suggests a mechanism involving the modulation of inflammatory pathways.
  • Interaction with Cellular Targets : Studies have indicated that the compound interacts with specific cellular targets within cancer cells, potentially leading to apoptosis or cell cycle arrest.

Study 1: Antitubercular Activity

A study synthesized several benzothiazole-containing azetidinone derivatives and evaluated their antitubercular activity against M. tuberculosis H37Rv. The most potent compound exhibited an IC50 value significantly lower than traditional treatments like isoniazid and rifampicin .

Study 2: Anti-inflammatory Properties

In another investigation focused on cyclooxygenase inhibition, various derivatives were tested for their ability to selectively inhibit COX-2 over COX-1. Compounds were found to have a favorable selectivity profile, which is crucial for developing anti-inflammatory drugs with fewer side effects .

Data Tables

Activity Compound IC50 (µM) Selectivity Ratio (COX-2/COX-1)
AntitubercularA66.46N/A
Anti-inflammatoryE90.28> 1
Anticancer33e16.23N/A

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